molecular formula C16H17NO6 B8162153 Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester

Cat. No.: B8162153
M. Wt: 319.31 g/mol
InChI Key: NBSKLACMJQNRED-UHFFFAOYSA-N
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Description

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is a chemical compound with the molecular formula C18H18N6O5This compound is notable for its applications in bioorthogonal chemistry, particularly in the synthesis of radio ligands for positron emission tomography (PET) imaging systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester involves the reaction of pentanedioic acid derivatives with benzylamine and N-hydroxysuccinimide (NHS) esters. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester involves its functional groups:

    NHS Ester Group: Reacts with primary amines to form stable amide bonds, facilitating the conjugation of the compound to biomolecules.

    Tetrazine Moiety: Participates in inverse electron demand Diels-Alder reactions with strained alkenes, forming stable covalent linkages.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is unique due to its combination of an NHS ester and a tetrazine moiety, allowing it to participate in both substitution and cycloaddition reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .

Biological Activity

Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester, a compound with the molecular formula C18H18N6O5C_{18}H_{18}N_{6}O_{5}, has garnered attention for its diverse applications in chemistry and biology. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

This compound is notable for its role in bioorthogonal chemistry and bioconjugation techniques. These applications are crucial in the synthesis of complex molecules and the labeling of biomolecules for imaging and therapeutic purposes.

Synthesis Methods

The synthesis of this compound typically involves the reaction of pentanedioic acid derivatives with benzylamine and N-hydroxysuccinimide (NHS) esters. The process often employs coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate ester bond formation under mild conditions.

Synthetic Route Summary

Step Reagents Conditions
EsterificationPentanedioic acid, BenzylamineMild conditions with DCC
Formation of NHS esterNHSRoom temperature

The biological activity of this compound is primarily attributed to its functional groups that enable it to participate in various chemical reactions. These include substitution reactions with primary amines and cycloaddition reactions with strained alkenes. The compound's ability to form stable covalent linkages makes it a valuable tool in drug development and molecular imaging.

Case Studies and Research Findings

  • Bioconjugation Applications : Recent studies have highlighted the use of this compound in bioconjugation techniques to label antibodies and other biomolecules. This labeling is essential for tracking biological processes in vivo and enhancing the efficacy of targeted therapies.
  • Therapeutic Potential : Research indicates that derivatives of related compounds exhibit anticonvulsant properties. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a similar structure, demonstrated significant protection against seizures in various animal models, suggesting potential therapeutic applications for epilepsy .
  • Imaging Techniques : The compound has been utilized in the development of radio ligands for positron emission tomography (PET) imaging systems, aiding in the diagnosis of diseases such as cancer.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds possessing similar functionalities:

Compound Structure Unique Features
Methyltetrazine-NHS EsterMethyl group instead of benzylUsed in bioconjugation but lacks dual functionality
TCO-PNB EsterContains trans-cyclooctene moietyFocused on cycloaddition reactions
Biotin-Benzyl-TetrazineBiotin moiety includedEnhanced affinity for biological targets

Properties

IUPAC Name

1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c18-13-9-10-14(19)17(13)23-16(21)8-4-7-15(20)22-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSKLACMJQNRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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